
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₉NO It is characterized by a cyclopropane ring attached to a piperidine ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents.
Cyclopropane Ring Formation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Aldehyde Group Introduction: The aldehyde group is introduced through oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-methanol
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,4-Dimethylpiperidine: Lacks the cyclopropane ring and aldehyde group.
Uniqueness
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-(1,4-dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H19NO/c1-11(10-7-9(10)8-13)3-5-12(2)6-4-11/h8-10H,3-7H2,1-2H3 |
InChI Key |
JXLOHOKPUMOWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)C2CC2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13201221.png)


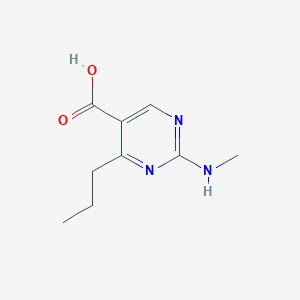


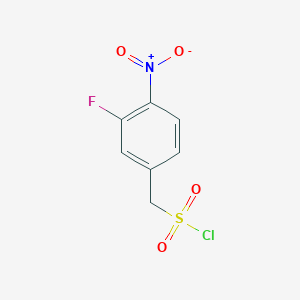
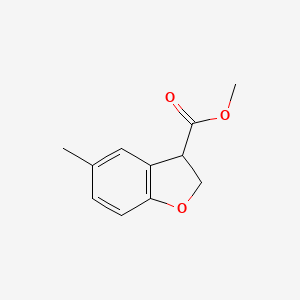
![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)
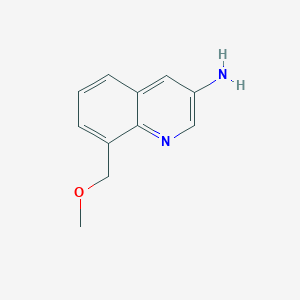
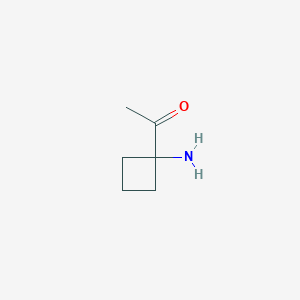
![tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate](/img/structure/B13201281.png)
![4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)
![3-Methoxy-4-[(2-methylpropoxy)methyl]aniline](/img/structure/B13201295.png)
